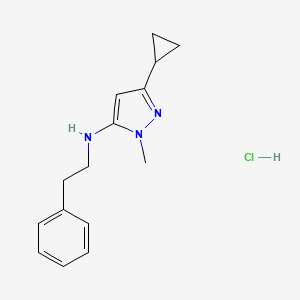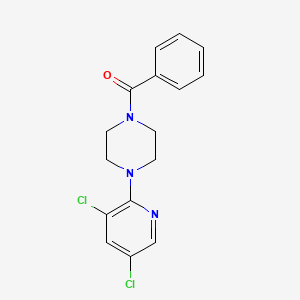![molecular formula C18H20N6S B12236402 5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12236402.png)
5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.
Formation of the pyridine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.
Pyrido[3,4-d]pyrimidines: Another class of related compounds with potential therapeutic applications.
Pyrido[4,3-d]pyrimidines: Known for their use in drug development and as research tools.
Uniqueness
5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N6S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H20N6S/c1-25-18-21-16-4-2-3-15(16)17(22-18)24-9-7-23(8-10-24)14-6-5-13(11-19)20-12-14/h5-6,12H,2-4,7-10H2,1H3 |
InChI Key |
FWMPCQOMCANSNM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=CN=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[2-(3-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B12236324.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12236332.png)

![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236340.png)

![8-[2-(2-Chlorophenyl)acetyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12236351.png)

![2-Cyclopropyl-4-(difluoromethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236363.png)
![5-Fluoro-4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12236372.png)
![8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12236375.png)
![[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B12236384.png)
![(2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B12236389.png)
![4-phenyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxane-4-carboxamide](/img/structure/B12236390.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12236394.png)
